molecular formula C15H13FINO2 B12141431 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide

Cat. No.: B12141431
M. Wt: 385.17 g/mol
InChI Key: CMRVXONGZUAYED-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(4-iodophenyl)propanamide is a propanamide derivative featuring a 4-fluorophenoxy group at the C2 position and a 4-iodophenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C15H13FINO2

Molecular Weight

385.17 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide

InChI

InChI=1S/C15H13FINO2/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)

InChI Key

CMRVXONGZUAYED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide typically involves the reaction of 4-fluorophenol with 4-iodoaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can facilitate halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Key Structural Variations

The table below compares 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide with analogs from the evidence, highlighting substituent differences and molecular properties:

Compound Name Substituents (Phenoxy Group) Amide Nitrogen Substituent Molecular Formula Molecular Weight Key Features
2-(4-Fluorophenoxy)-N-(4-iodophenyl)propanamide (Target) 4-Fluorophenoxy 4-Iodophenyl C₁₅H₁₂FINO₂ 401.17 g/mol Iodine for enhanced polarizability; fluorophenoxy for electronic modulation
N-(4-Iodophenyl)-2-(4-(1-methyl-1H-imidazol-4-yl)phenoxy)propanamide (35) 4-(1-Methylimidazolyl)phenoxy 4-Iodophenyl C₁₉H₁₉IN₂O₂ 450.28 g/mol Imidazole introduces basicity; potential for hydrogen bonding
2-Chloro-N-(4-iodophenyl)propanamide Chlorine (C2) 4-Iodophenyl C₉H₉ClINO 309.53 g/mol Chlorine as electron-withdrawing group; simpler propanamide backbone
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide 2,4-Dichlorophenoxy 4-Amino-2-methylphenyl C₁₆H₁₅Cl₂N₂O₂ 344.21 g/mol Dichlorophenoxy enhances lipophilicity; amino group for solubility
2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide 2,4-Dichlorophenoxy 4-(Tetrahydrofuranmethoxy)phenyl C₂₀H₂₀Cl₂NO₄ 424.29 g/mol Tetrahydrofuranmethoxy improves solubility; dichlorophenoxy for stability

Structural and Electronic Analysis

  • Iodine vs. Other Halogens : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or fluorine analogs (e.g., ). This may enhance binding affinity in hydrophobic pockets or radioimaging applications .
  • Imidazole-containing analogs () introduce hydrogen-bonding capability, which could improve target engagement .
  • Amide Nitrogen Modifications: Substituting the 4-iodophenyl group with amino-methylphenyl () or tetrahydrofuranmethoxy () alters solubility and steric bulk, impacting pharmacokinetics .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. Its unique structure, featuring both fluorine and iodine substituents on phenyl rings, suggests enhanced interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide is C10H10FIOC_{10}H_{10}FIO, with a molecular weight of approximately 295.09 g/mol. The presence of halogens can significantly influence the compound's reactivity and biological activity, making it an intriguing candidate for further investigation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors associated with cancer pathways. The halogen substituents (fluorine and iodine) are believed to enhance binding affinity and selectivity towards these targets, potentially leading to cytotoxic effects against cancer cells.

Anticancer Potential

Preliminary studies have indicated that 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that compounds with similar structures often inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Summary of Cytotoxicity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)5.2Apoptosis induction
HeLa (cervical cancer)3.8Cell cycle arrest
A549 (lung cancer)4.5Inhibition of growth

Quorum Sensing Inhibition

Research has also explored the compound's role in quorum sensing inhibition (QSI) , which is crucial for controlling bacterial virulence. Compounds similar to 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide have shown promise in disrupting communication among bacterial populations, potentially leading to reduced pathogenicity.

Table 2: Quorum Sensing Inhibition Activities

CompoundTarget OrganismZone of Inhibition (mm)
2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamideVibrio harveyi11
Analog Compound AE. coli JB52512
Analog Compound BC. violaceum10

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells, with an IC50 value of 5.2 µM, suggesting its potential as an anticancer agent .
  • Inhibition of Bacterial Growth : Another study reported that the compound effectively inhibited quorum sensing in Vibrio harveyi, showcasing its dual functionality as both an antimicrobial and anticancer agent .

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